(3-Aminophenyl)(4-chlorophenyl)methanone
Overview
Description
(3-Aminophenyl)(4-chlorophenyl)methanone, also known as 3-Amino-4-chlorophenylmethanone, is a chemical compound belonging to the group of substituted anilines. It is a colorless solid with a molecular weight of 230.6 g/mol and a melting point of 53-54 °C. It is soluble in water and has a characteristic odor. 3-Aminophenyl)(4-chlorophenyl)methanone has a variety of applications in the fields of medicine, chemistry, and biochemistry.
Scientific Research Applications
3-Aminophenyl)(4-chlorophenyl)methanone has a variety of applications in scientific research. It is used in the synthesis of organic compounds and as a reagent in organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, it is used in the preparation of various organic catalysts and in the synthesis of fluorescent compounds.
Mechanism of Action
The mechanism of action of 3-Aminophenyl)(4-chlorophenyl)methanone is not well understood. However, it is thought to involve an acid-catalyzed reaction between the aniline and the 4-chlorobenzaldehyde. This reaction produces an intermediate which is then further reacted to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Aminophenyl)(4-chlorophenyl)methanone are not well understood. However, it is thought to have some potential toxicity due to its ability to inhibit certain enzymes. In addition, it has been shown to be mutagenic in certain tests.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Aminophenyl)(4-chlorophenyl)methanone in lab experiments include its low cost, ease of synthesis, and low toxicity. However, it is also important to note that it is a volatile compound and must be handled with care. In addition, it is not well understood and may have unknown effects on biological systems.
Future Directions
The potential future directions for research involving 3-Aminophenyl)(4-chlorophenyl)methanone include further studies into its mechanism of action, toxicity, and potential applications. In addition, further research could be conducted into its potential use in the synthesis of pharmaceuticals, agrochemicals, and dyes. Other potential future directions include the development of methods for more efficient synthesis and the investigation of its potential use in biotechnology.
Properties
IUPAC Name |
(3-aminophenyl)-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDQCUUITYDGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544932 | |
Record name | (3-Aminophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-26-1 | |
Record name | (3-Aminophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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